molecular formula C6H5FN4 B567709 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine CAS No. 1245644-40-9

6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Cat. No. B567709
CAS RN: 1245644-40-9
M. Wt: 152.132
InChI Key: AKNQEYATZMUNSG-UHFFFAOYSA-N
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Description

“6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine” is a compound that belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . This class of compounds has been found to be remarkably versatile in drug design due to its relatively simple structure . The ring system of these compounds is isoelectronic with that of purines, making it a possible surrogate of the purine ring . Depending on the choice of substituents, the ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .


Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines involves the cyclization of H-1,2,4-triazol-5-amine and ethyl 4-chloro-3-oxobutanoate in acetic acid . This generates a compound which is then converted to 7-chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine in phosphorus oxychloride .


Molecular Structure Analysis

The 1,2,4-triazolo[1,5-a]pyrimidines are examples of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .


Chemical Reactions Analysis

The 1,2,4-triazolo[1,5-a]pyrimidines have been used in various applications in medicinal chemistry . They have been proposed as possible isosteric replacements for purines . In addition, the metal-chelating properties of the ring have been exploited to generate candidate treatments for cancer and parasitic diseases .

Scientific Research Applications

Antimicrobial Activity

Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, which is present in 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine, have been reported to possess antibacterial and antifungal properties .

Antiviral Activity

These compounds have also been found to exhibit antiviral properties, making them potentially useful in the development of new antiviral drugs .

Antiparasitic Activity

The [1,2,4]triazolo[1,5-a]pyrimidines have shown antiparasitic activity. This suggests that 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine could be used in the development of antiparasitic drugs .

Anticancer Activity

The [1,2,4]triazolo[1,5-a]pyrimidine moiety has been reported to have anticancer properties. Therefore, 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine could potentially be used in cancer treatment .

Treatment of Neurological Disorders

Some compounds with the [1,2,4]triazolo[1,5-a]pyrimidine moiety have been used in the treatment of neurological disorders such as Alzheimer’s disease and insomnia .

Cardiovascular Applications

Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine structure have been recognized as potential therapeutic targets for disorders such as dyslipidemia, coronary heart disease, and diabetes .

Agriculture Applications

These compounds have also received attention in agriculture due to their remarkable biological activities in a variety of domains, such as herbicidal and antifungal .

Material Science Applications

Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine structure have various applications in the material sciences fields .

Future Directions

The 1,2,4-triazolo[1,5-a]pyrimidines, including “6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine”, have potential applications in drug design . Future research could explore these applications further, particularly in the context of diseases such as cancer and parasitic diseases .

properties

IUPAC Name

6-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN4/c7-4-1-2-5-9-6(8)10-11(5)3-4/h1-3H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKNQEYATZMUNSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NN2C=C1F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10712400
Record name 6-Fluoro[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10712400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine

CAS RN

1245644-40-9
Record name 6-Fluoro[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10712400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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